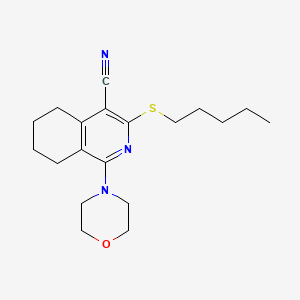
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a morpholine ring, a pentylsulfanyl group, and a carbonitrile group attached to the tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline core is replaced by a morpholine group.
Attachment of the pentylsulfanyl group:
Formation of the carbonitrile group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent reacts with the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the tetrahydroisoquinoline core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield various reduced derivatives.
科学研究应用
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: This compound has a methylsulfanyl group instead of a pentylsulfanyl group, leading to differences in its chemical and biological properties.
1-(Piperidin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: This compound has a piperidine ring instead of a morpholine ring, leading to differences in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H27N3OS |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
1-morpholin-4-yl-3-pentylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H27N3OS/c1-2-3-6-13-24-19-17(14-20)15-7-4-5-8-16(15)18(21-19)22-9-11-23-12-10-22/h2-13H2,1H3 |
InChI 键 |
MRFNIPXIQPBOKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCSC1=C(C2=C(CCCC2)C(=N1)N3CCOCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650132.png)
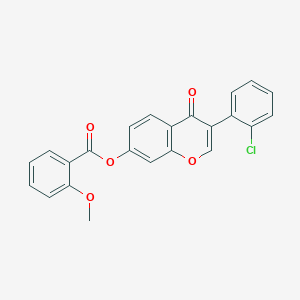
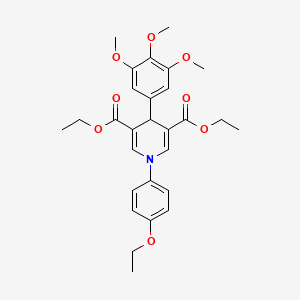
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650145.png)
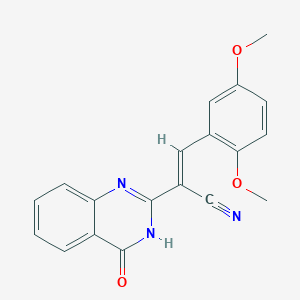

![3-({(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650158.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11650164.png)

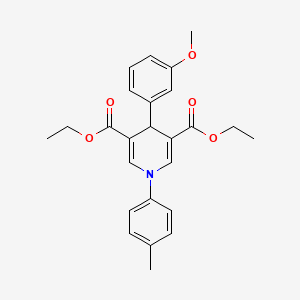
![(4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11650175.png)
![3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650194.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11650200.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11650203.png)
